molecular formula C18H27N3O5 B127275 1-Keto Bambuterol CAS No. 112935-94-1

1-Keto Bambuterol

Cat. No. B127275
CAS RN: 112935-94-1
M. Wt: 365.4 g/mol
InChI Key: TWHUHQNUVSCRPV-UHFFFAOYSA-N
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Description

1-Keto Bambuterol is a compound with the molecular formula C18H27N3O5 and a molecular weight of 365.42 . It is also known as BAMBUTEROL HYDROCHLORIDE IMPURITY F .


Synthesis Analysis

The synthesis of Bambuterol, the prodrug of this compound, has been studied . The study showed that the AUCs of R-enantiomer presented linear correlation. After the same oral dosing of R-enantiomer and its racemate, all the pharmacokinetic parameters were equivalent .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C18H27N3O5 and a molecular weight of 365.42 .


Chemical Reactions Analysis

A computational study and quantum-chemical investigation on Bambuterol hydrochloride, the compound drug of this compound, was conducted . The study used the density functional theory (DFT) method to explore energies, global reactivity parameters, and the nature of the hydrogen and halogen bonding interactions .


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 365.42 and a molecular formula of C18H27N3O5 .

Scientific Research Applications

Neuroprotective Effects

Ketogenic diets have been studied extensively for their neuroprotective properties. These diets, high in fats and low in carbohydrates, induce a state of ketosis similar to fasting, which has been shown to have protective effects against a range of neurological disorders. The diet has been linked to symptomatic and disease-modifying activity in neurodegenerative diseases such as Alzheimer's and Parkinson's, and it may also offer protection in cases of traumatic brain injury and stroke (Gasior, Rogawski, & Hartman, 2006; Włodarek, 2019). These effects are thought to result from enhanced neuronal energy reserves, which improve the ability of neurons to resist metabolic challenges, along with possible antioxidant and anti-inflammatory actions.

Disease-Modifying Effects

Beyond neuroprotection, ketogenic diets have been implicated in modifying the course of various diseases. For example, they have been used to manage epilepsy for over 80 years, with recent studies suggesting long-lasting benefits for patients (Kim & Rho, 2008). There is also growing evidence that ketogenic diets could influence the progression of age-related pathologies, such as cardiovascular disease and cancer, through metabolic changes induced by increased levels of ketone bodies like β-hydroxybutyrate (Han, Ramprasath, & Zou, 2020).

Metabolic Impacts

The metabolic effects of ketogenic diets, including the induction of ketosis, have broad implications for health beyond their application in treating specific diseases. Ketogenic diets have been shown to influence weight loss, improve markers of metabolic syndrome, and potentially exert protective effects against diabetes and obesity. These diets shift the body's energy metabolism from carbohydrates to fats and ketone bodies, providing an alternative energy source that can affect cellular processes and health outcomes (Paoli, Rubini, Volek, & Grimaldi, 2013).

Mechanism of Action

Target of Action

1-Keto Bambuterol primarily targets beta2-adrenoceptors . These receptors play a crucial role in the management of lung diseases associated with bronchospasm .

Mode of Action

This compound, as a prodrug of terbutaline, interacts with its targets, the beta2-adrenoceptors, leading to a series of biochemical changes . The pharmacologic effects of this compound are at least in part attributable to stimulation through beta-adrenergic receptors (beta 2 receptors) of intracellular adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP . This interaction results in the relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the conversion of ATP to cyclic AMP via the enzyme adenyl cyclase . This process is stimulated by the interaction of this compound with beta2-adrenoceptors . The increase in cyclic AMP levels leads to relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from cells .

Pharmacokinetics

This compound exhibits stable presystemic elimination and is concentrated by lung tissue after absorption from the gastrointestinal tract . The prodrug is hydrolyzed to terbutaline primarily by butyrylcholinesterase, and lung tissue is capable of this metabolic pathway . Peak terbutaline plasma concentrations occur 3.9 to 6.8 hours after this compound ingestion .

Result of Action

The molecular and cellular effects of this compound’s action include the relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from cells . This results in the dilation of bronchial passages, which is beneficial for the management of lung diseases associated with bronchospasm .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is metabolized in the liver, and environmental factors affecting liver function could potentially impact the metabolism and efficacy of the drug . .

Safety and Hazards

The safety data sheet for Bambuterol hydrochloride, the compound drug of 1-Keto Bambuterol, suggests that it should be stored at room temperature . It also recommends avoiding dust formation and ensuring adequate ventilation .

Future Directions

Bambuterol, the prodrug of 1-Keto Bambuterol, is a long-acting beta2-adrenoceptor agonist used in the treatment of asthma . It causes smooth muscle relaxation, resulting in dilation of bronchial passages . This suggests potential future directions in the management of lung diseases associated with bronchospasm .

properties

IUPAC Name

[3-[2-(tert-butylamino)acetyl]-5-(dimethylcarbamoyloxy)phenyl] N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O5/c1-18(2,3)19-11-15(22)12-8-13(25-16(23)20(4)5)10-14(9-12)26-17(24)21(6)7/h8-10,19H,11H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHUHQNUVSCRPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(=O)C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60552838
Record name 5-(N-tert-Butylglycyl)-1,3-phenylene bis(dimethylcarbamate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60552838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

112935-94-1
Record name C,C′-[5-[[(1,1-Dimethylethyl)amino]acetyl]-1,3-phenylene] bis(N,N-dimethylcarbamate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112935-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(N-tert-Butylglycyl)-1,3-phenylene bis(dimethylcarbamate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60552838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Keto Bambuterol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8SFM5GU5Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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